In-depth Technical Guide: Ischemin Sodium, a CBP Bromodomain Inhibitor
In-depth Technical Guide: Ischemin Sodium, a CBP Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemin sodium is a cell-permeable small molecule that functions as an inhibitor of the CREB-binding protein (CBP) bromodomain. By targeting the acetyl-lysine binding pocket of the CBP bromodomain, ischemin disrupts critical protein-protein interactions involved in transcriptional activation, notably the interaction between CBP and the tumor suppressor protein p53. This inhibitory action modulates post-translational modifications of p53 and histones, leading to a decrease in p53-mediated transcriptional activity. Preclinical studies have demonstrated its potential in cellular protection, specifically in preventing doxorubicin-induced apoptosis in cardiomyocytes. This document provides a comprehensive technical overview of ischemin sodium, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Function and Mechanism of Action
Ischemin sodium is a CBP bromodomain inhibitor. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[1] The transcriptional coactivator CBP plays a crucial role in cell signaling by acetylating histone tails and other proteins, which in turn regulates gene expression.
The tumor suppressor protein p53 is a key substrate of CBP. In response to cellular stress, such as DNA damage, p53 is acetylated by CBP at lysine 382.[1] This acetylation event is critical for the recruitment of CBP and the subsequent activation of p53 target genes, which can lead to cell cycle arrest or apoptosis.[1][2]
Ischemin sodium competitively inhibits the binding of acetylated lysine residues to the CBP bromodomain.[1] This disrupts the interaction between p53 and CBP, thereby reducing p53's transcriptional activity.[3] This mechanism of action has been shown to protect cardiomyocytes from apoptosis induced by agents like doxorubicin.[3]
Quantitative Data
The following table summarizes the known quantitative properties and biological activities of ischemin sodium.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₆N₃O₄SNa | [4] |
| Molecular Weight | 357.36 g/mol | [4] |
| Canonical SMILES | NC(C=C(O)C(C)=C1)=C1/N=N/C2=C(C)C=C(C)C(S(=O)(O[Na])=O)=C2 | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Purity | ≥99% | |
| Biological Activity | CBP bromodomain inhibitor; inhibits p53-CBP interaction. | [3] |
| In Vitro Activity | Protects against Doxorubicin-induced apoptosis in cardiomyocytes. | [3] |
Signaling Pathways
Inhibition of the p53-CBP Interaction
Ischemin sodium's primary mechanism of action involves the disruption of the signaling pathway that leads to p53-mediated transcription. Under conditions of cellular stress, p53 is activated and acetylated by the histone acetyltransferase (HAT) activity of CBP/p300. The acetylated p53 is then recognized by the bromodomain of CBP, leading to the recruitment of the transcriptional machinery and the expression of target genes like p21, which induces cell cycle arrest or apoptosis. Ischemin, by blocking the bromodomain, prevents this recognition step.
Caption: p53-CBP signaling pathway and the inhibitory action of Ischemin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for ischemin sodium. These protocols are based on the methods described by Borah et al. (2011) in Chemistry & Biology.
General Experimental Workflow
The overall workflow for characterizing a CBP bromodomain inhibitor like ischemin involves several stages, from initial screening to cellular functional assays.
Caption: General experimental workflow for ischemin characterization.
Co-immunoprecipitation to Assess p53-CBP Interaction
This protocol is used to determine if ischemin can disrupt the interaction between p53 and CBP in a cellular context.
Cell Culture and Treatment:
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Culture H9c2 rat cardiomyoblasts in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Seed cells in 10 cm dishes and grow to 70-80% confluency.
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Pre-treat cells with a specified concentration of ischemin sodium (e.g., 10-50 µM) or vehicle (DMSO) for 2-4 hours.
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Induce cellular stress by treating with 0.5 µM doxorubicin for 12-24 hours to promote the p53-CBP interaction.
Cell Lysis and Immunoprecipitation:
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Wash cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
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Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
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Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
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Add 2-4 µg of anti-p53 antibody to the lysate and incubate overnight at 4°C with gentle rotation.
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Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
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Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
Western Blot Analysis:
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Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
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Incubate the membrane with primary antibodies against CBP and p53 overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduced amount of co-precipitated CBP in the ischemin-treated sample indicates inhibition of the p53-CBP interaction.
Cardiomyocyte Apoptosis Assay
This protocol assesses the protective effect of ischemin against doxorubicin-induced apoptosis in cardiomyocytes.
Cell Culture and Treatment:
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Culture neonatal rat ventricular myocytes (NRVMs) or H9c2 cells as described above.
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Seed cells in 96-well plates or on coverslips in 24-well plates.
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Pre-treat the cells with ischemin sodium at various concentrations for 2-4 hours.
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Induce apoptosis by adding doxorubicin (e.g., 0.5-1 µM) for 24-48 hours.
Apoptosis Detection (TUNEL Assay):
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
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Wash the cells twice with PBS.
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Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit according to the manufacturer's instructions. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
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Counterstain the cell nuclei with DAPI.
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Mount the coverslips or image the plate using a fluorescence microscope.
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Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei. A decrease in the percentage of TUNEL-positive cells in the ischemin-treated groups indicates a protective effect.
Synthesis
The synthesis of ischemin sodium is not detailed in the primary publication by Borah et al. (2011), which describes it as a compound developed through a structure-guided approach. Commercial vendors supply the compound, but the proprietary synthesis route is not publicly available. The chemical name, sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate, suggests a synthesis involving a diazo coupling reaction between a derivative of aniline and a substituted benzenesulfonic acid.
Conclusion
Ischemin sodium serves as a valuable chemical probe for studying the biological roles of the CBP bromodomain. Its ability to specifically inhibit the acetyl-lysine-dependent interaction between CBP and its binding partners, such as p53, provides a tool to dissect the downstream consequences of this interaction. The demonstrated protective effect against apoptosis in cardiomyocytes highlights a potential therapeutic avenue for conditions involving excessive p53 activation, such as ischemic heart disease. Further research and development of more potent and selective derivatives based on the ischemin scaffold may yield clinically relevant therapeutics targeting epigenetic regulatory mechanisms.
